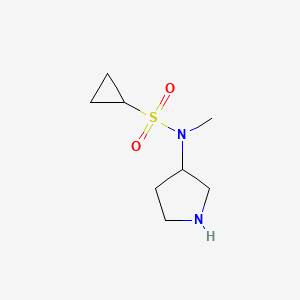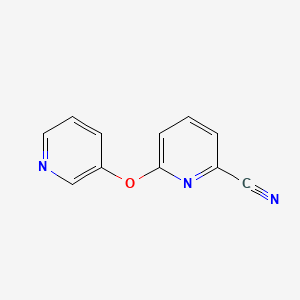![molecular formula C20H20N2O3 B6498383 N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952987-87-0](/img/structure/B6498383.png)
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in scientific research due to its unique chemical structure and potential applications. It is a synthetic compound with a molecular weight of 333.4 g/mol, and is composed of two aromatic rings connected by an oxazole ring. It is also known as N-2,5-dimethyl-5-(4-methoxyphenyl)-2-oxazol-3-ylacetamide, or DMOA for short.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in a variety of scientific research applications. It has been studied for its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. It has also been studied for its ability to act as an antioxidant, which could potentially be used in the treatment of certain diseases. Additionally, it has been studied for its potential to inhibit the activity of certain enzymes, which could lead to new drug targets for the treatment of various diseases.
Wirkmechanismus
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has been studied for its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. The exact mechanism of action is still unclear, but it is believed to act by interfering with the cell membrane or by binding to certain proteins in the cell. It is also thought to have antioxidant properties, which could potentially be used in the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. It has also been studied for its potential to act as an antioxidant, which could potentially be used in the treatment of certain diseases. Additionally, it has been studied for its potential to inhibit the activity of certain enzymes, which could lead to new drug targets for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a number of advantages and limitations for use in lab experiments. The advantages include its low cost and ease of synthesis, as well as its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. Additionally, its potential to act as an antioxidant and to inhibit the activity of certain enzymes could lead to new drug targets for the treatment of various diseases. The limitations include its lack of solubility in water, as well as its potential to cause irritation or other side effects when used in high concentrations.
Zukünftige Richtungen
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a number of potential future directions for research. These include further investigation into its potential to inhibit the growth of certain bacteria, fungi, and cancer cells, as well as its potential to act as an antioxidant and to inhibit the activity of certain enzymes. Additionally, further research could be done into its potential to be used as a drug target for the treatment of various diseases, as well as its potential to be used in the development of new drugs. Finally, further research could be done into its potential to cause irritation or other side effects when used in high concentrations.
Synthesemethoden
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can be synthesized in the laboratory through a number of methods. The most common method is through the reaction of 2,5-dimethylphenyl isocyanate with 5-(4-methoxyphenyl)-1,2-oxazol-3-yl acetate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-4-5-14(2)18(10-13)21-20(23)12-16-11-19(25-22-16)15-6-8-17(24-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXDLOCDZTYWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498314.png)
![N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498317.png)
![N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498332.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498340.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6498343.png)
![4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498366.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6498371.png)
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498379.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6498381.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6498386.png)
![methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6498391.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6498396.png)